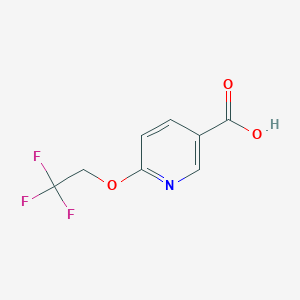

6-(2,2,2-Trifluoroethoxy)nicotinic acid

Descripción general

Descripción

6-(2,2,2-Trifluoroethoxy)nicotinic acid is a chemical compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a 2,2,2-trifluoroethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinic acid typically involves the reaction of nicotinic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the substitution reaction. The exact details of the synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize production costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-(2,2,2-Trifluoroethoxy)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-(2,2,2-Trifluoroethoxy)nicotinic acid (CAS No. 175204-90-7) has the molecular formula and a molecular weight of 220.15 g/mol. The trifluoroethoxy group significantly influences its physicochemical properties, making it a valuable candidate for various applications in drug development.

Pharmaceutical Applications

-

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives synthesized from this compound. For instance, a study demonstrated that coupling this compound with other moieties resulted in derivatives that exhibited significant antibacterial activity against various strains of bacteria . -

Neuropharmacology

The trifluoroethoxy group enhances the lipophilicity of nicotinic acid derivatives, which can facilitate better penetration across the blood-brain barrier. This property makes it a candidate for developing treatments for neurological disorders . The structure-activity relationship (SAR) studies indicate that modifications at the 6-position can lead to compounds with improved cognitive-enhancing effects. -

Anti-inflammatory Properties

Compounds derived from this compound have shown potential anti-inflammatory effects in vitro. Research suggests that these compounds can inhibit pro-inflammatory cytokines and may be beneficial in treating conditions like rheumatoid arthritis .

Case Studies

-

Synthesis and Evaluation

A systematic study focused on synthesizing various derivatives of this compound to evaluate their pharmacological profiles. The study reported that certain derivatives exhibited enhanced activity against specific bacterial strains compared to the parent compound .- Methodology : The synthesis involved coupling reactions with different amines and evaluating biological activity through standard antimicrobial assays.

- Findings : Several derivatives showed improved potency and selectivity towards bacterial targets.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that while some derivatives possess promising therapeutic effects, they also exhibit varying degrees of cytotoxicity depending on their structural modifications .

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg (in rats) |

| Skin irritation | Mild |

| Eye irritation | Moderate |

Mecanismo De Acción

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Ethoxy-nicotinic acid

- 6-(Dimethylamino)nicotinic acid

- 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid

- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid

Uniqueness

6-(2,2,2-Trifluoroethoxy)nicotinic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds. The trifluoroethoxy group also influences the compound’s solubility and interaction with other molecules, making it a valuable compound for various research applications.

Actividad Biológica

6-(2,2,2-Trifluoroethoxy)nicotinic acid is a novel derivative of nicotinic acid, characterized by the presence of a trifluoroethoxy substituent at the sixth position of the nicotinic acid structure. This modification enhances its lipophilicity and may influence its biological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs) and other pharmacological targets. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

- Molecular Formula : C₈H₆F₃NO

- Molecular Weight : 221.13 g/mol

- CAS Number : 175204-90-7

The trifluoroethoxy group in this compound alters the interaction dynamics with nAChRs. Preliminary studies indicate that this compound may exhibit enhanced binding affinity compared to unmodified nicotinic acid derivatives. The unique properties conferred by the trifluoroethoxy group could lead to altered pharmacological profiles, potentially enhancing therapeutic efficacy or reducing side effects.

Interaction with Nicotinic Acetylcholine Receptors

Research has shown that modifications in the structure of nicotinic acid derivatives can significantly impact their interaction with nAChRs. The binding affinity of this compound to these receptors suggests potential applications in treating neurological disorders where nAChR modulation is beneficial.

Lipid-Lowering Effects

Similar to traditional nicotinic acid, this compound may also exhibit lipid-lowering properties. Nicotinic acid is known for its ability to:

- Decrease low-density lipoprotein (LDL) cholesterol levels.

- Increase high-density lipoprotein (HDL) cholesterol levels.

- Reduce triglyceride concentrations.

These effects are mediated through mechanisms such as inhibition of hepatic synthesis of lipoproteins and promotion of lipoprotein lipase activity .

Study on Lipid Profiles

A study investigating the lipid-lowering effects of various nicotinic acid derivatives found that compounds with enhanced lipophilicity showed greater efficacy in lowering LDL levels while increasing HDL levels. Although specific data on this compound is limited, it is hypothesized that its structural modifications could confer similar benefits .

Neuroprotective Potential

In vitro studies have suggested that nicotinic acid derivatives may exert neuroprotective effects through anti-inflammatory and anti-apoptotic mechanisms. These findings indicate that this compound could be explored for its potential in neurodegenerative diseases .

Comparative Analysis with Other Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotinic Acid | Basic pyridine structure | Found in tobacco; precursor for various derivatives |

| 5-(4-Cyanophenyl)-6-(2,2,2-Trifluoroethoxy)nicotinic Acid | Contains cyanophenyl group | Modifies biological activity through additional aromatic substitution |

| 6-Chloro-5-Iodo-nicotinic Acid | Halogenated at positions 5 and 6 | Enhanced reactivity due to halogen presence |

The comparative analysis indicates that while many derivatives share a common backbone with nicotinic acid, the unique trifluoroethoxy substituent in this compound significantly alters its physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOOLXWQKURRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381725 | |

| Record name | 6-(2,2,2-trifluoroethoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727470 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175204-90-7 | |

| Record name | 6-(2,2,2-trifluoroethoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of 6-(2,2,2-Trifluoroethoxy)nicotinic acid in the synthesis of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives?

A1: this compound serves as a crucial starting material in the multi-step synthesis of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives []. The synthesis involves converting this compound to its corresponding Weinreb amide, followed by a Grignard reaction, bromination, and subsequent reactions to ultimately yield the target amide derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.